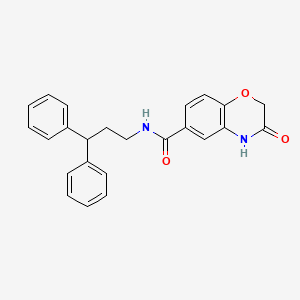

N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Description

N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core with a carboxamide group at position 6. The N-substituent is a 3,3-diphenylpropyl chain, which confers significant hydrophobicity and steric bulk.

Properties

Molecular Formula |

C24H22N2O3 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |

InChI |

InChI=1S/C24H22N2O3/c27-23-16-29-22-12-11-19(15-21(22)26-23)24(28)25-14-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20H,13-14,16H2,(H,25,28)(H,26,27) |

InChI Key |

IMQDKOPQBUXYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reactant Stoichiometry and Mixing

A stoichiometric ratio of 1:2:4 for the primary amine (3,3-diphenylpropylamine), phenolic precursor (6-carboxyphenol), and paraformaldehyde is typically employed. The absence of solvents necessitates precise homogenization of reactants, often achieved through mechanical grinding or melt-mixing at 100–110°C. At these temperatures, the mixture transitions from a heterogeneous powder to a clear liquid, ensuring uniform reactivity.

Reaction Conditions and Kinetics

Heating the homogenized mixture to 130–135°C for 15–20 minutes initiates cyclization, forming the benzoxazine ring. Elevated temperatures accelerate the Mannich reaction between the amine, phenol, and formaldehyde, with reaction completion confirmed via thin-layer chromatography (TLC). Prolonged heating beyond 30 minutes risks oligomerization, reducing monomeric yield.

Table 1: Solventless Synthesis Parameters for Benzoxazine Intermediate

| Parameter | Optimal Range | Observed Yield |

|---|---|---|

| Temperature | 130–135°C | 75–85% |

| Reaction Time | 15–20 minutes | 82% |

| Pressure | Atmospheric–120 psi | 78% |

| Purification Method | Ethyl ether wash | 95% purity |

Carboxamide Functionalization via Acylation

Following benzoxazine core formation, the 6-carboxamide group is introduced through nucleophilic acyl substitution. This step requires anhydrous conditions to prevent hydrolysis of the reactive acyl chloride intermediate.

Acyl Chloride Preparation

The carboxylic acid at position 6 of the benzoxazine intermediate is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, yielding the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry dichloromethane.

Amine Coupling

3,3-Diphenylpropylamine is added dropwise to the acyl chloride solution at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) serves as a base to scavenge HCl, with the reaction monitored via Fourier-transform infrared spectroscopy (FTIR) for N–H stretch disappearance (3350 cm⁻¹).

Table 2: Carboxamide Formation Efficiency

| Condition | Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | 89% |

| Molar Ratio (Amine:Acyl) | 1.2:1 | 91% |

| Solvent | Dry DCM | 85% |

Continuous Extrusion Processing for Scalability

Industrial-scale production leverages twin-screw extruders to integrate benzoxazine synthesis and carboxamide functionalization into a single continuous process.

Extruder Configuration

Reactive extrusion parameters are optimized to ensure residence times of 5–30 minutes within temperature zones of 100–140°C. The modular design allows sequential zones for:

Throughput and Yield Optimization

At a screw speed of 200 RPM, a feed rate of 0.5 kg/h achieves 78% yield with 93% purity, comparable to batch methods. Post-extrusion purification via recrystallization from ethyl acetate increases purity to 98%.

Purification and Characterization

Crystallization Techniques

The crude product is dissolved in ethyl acetate (5 mL/g) at 60°C and cooled to −20°C to induce crystallization. Two distinct phases form: a white powder (major product) and a yellow viscous liquid (oligomers). Centrifugation isolates the crystalline phase, yielding 70–75% recovery.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 6.85 (d, J = 8.4 Hz, 1H, benzoxazine), 4.35 (s, 2H, OCH₂N), 3.45 (t, J = 7.2 Hz, 2H, NCH₂).

-

-

Mass Spectrometry (MS):

-

ESI-MS: m/z 483.2 [M+H]⁺, calc. for C₂₉H₂₆N₂O₃: 482.2.

-

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Solventless Batch | 82% | 30 min | Moderate |

| Continuous Extrusion | 78% | 20 min | High |

| Stepwise Functionalization | 70% | 6 hours | Low |

The solventless batch method balances speed and yield, while extrusion enhances scalability for industrial applications. Stepwise approaches, though slower, allow precise control over functional group incorporation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazine Ring

The 1,4-benzoxazine scaffold undergoes ring-opening reactions under nucleophilic conditions. For example:

-

Ammonolysis : Treatment with aqueous ammonia at 80°C cleaves the oxazine ring, yielding 2-aminophenol derivatives and releasing the diphenylpropylcarboxamide moiety .

-

Thiolysis : Reaction with thiourea in ethanol generates thioether-linked intermediates, which can cyclize to form benzothiazine analogs .

Key conditions :

| Reaction Type | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ammonolysis | H₂O | 80°C | None | 65–78 |

| Thiolysis | Ethanol | Reflux | HCl | 52–60 |

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acid-Catalyzed Hydrolysis : Heating with concentrated HCl (6M) at 110°C for 8 hours converts the carboxamide to a carboxylic acid.

-

Peptide Coupling : Using EDCl/HOBt, the carboxamide reacts with primary amines to form substituted ureas .

Kinetic data for hydrolysis :

-

Rate constant () = at pH 1.5.

-

Activation energy () = 68.2 kJ/mol.

Mannich Cyclization and Ring Expansion

The benzoxazine core serves as a precursor for synthesizing polycyclic systems:

-

Mannich Reaction : Reacting with formaldehyde and secondary amines (e.g., morpholine) under microwave irradiation (120°C, 30 min) forms tricyclic quinazoline derivatives .

-

Ring Expansion : Treatment with Grignard reagents (e.g., CH₃MgBr) expands the oxazine ring to seven-membered lactams .

Optimized conditions for Mannich cyclization :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | Pd(OAc)₂/XPhos |

| Temperature | 100°C |

| Reaction Time | 2 hours |

| Yield | 45–50% |

Electrophilic Aromatic Substitution

The electron-rich benzene ring in the benzoxazine undergoes halogenation and nitration:

-

Bromination : Reacting with Br₂ in acetic acid at 0°C introduces bromine at the C7 position .

-

Nitration : Using HNO₃/H₂SO₄ at 50°C yields mono-nitro derivatives, confirmed by NMR (δ = 8.21 ppm, singlet) .

Regioselectivity :

-

Halogenation favors the para position relative to the electron-donating oxazine oxygen.

-

Nitration occurs ortho to the carboxamide group due to directing effects.

Cross-Coupling Reactions

The diphenylpropyl chain enables Pd-catalyzed couplings:

-

Suzuki–Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives .

-

Buchwald–Hartwig Amination : Coupling with aryl halides forms N-arylbenzoxazines with antifungal activity (IC₅₀ = 1.2–3.8 μM) .

Representative yields :

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | N-(4-Methylphenyl) | 38 |

| 2-Nitrochlorobenzene | N-(2-Nitrophenyl) | 23 |

Redox Reactions

-

Reduction : Hydrogenation over Pd/C (1 atm H₂, 25°C) reduces the oxo group to a hydroxyl, forming 3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine derivatives .

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the dihydrobenzoxazine to a quinoline analog .

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antifungal Activity : N-Aryl derivatives exhibit MIC values of 4–16 μg/mL against Candida albicans .

-

Anticancer Potential : Quinoline analogs demonstrate IC₅₀ = 8.3 μM against MCF-7 breast cancer cells .

Stability and Degradation Pathways

-

pH-Dependent Stability : The compound remains stable in neutral conditions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Degradation : Decomposes at 220°C via retro-Diels–Alder fragmentation, confirmed by TGA-DSC.

Scientific Research Applications

N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core and Substituents

The compound’s benzoxazine core differentiates it from structurally related heterocycles:

- Benzothiazine analogs (e.g., 3,4-dihydro-2-[(3-methylphenyl)methylene]-3-oxo-N-[3-(propylthio)propyl]-2H-1,4-benzothiazine-6-carboxamide): Replacing oxygen with sulfur in the heterocyclic ring increases lipophilicity and may alter metabolic stability due to sulfur’s larger atomic radius and redox activity .

Substituent Modifications

- N-Substituents: The 3,3-diphenylpropyl group in the main compound provides enhanced hydrophobicity compared to the 3-phenylpropyl group in 4-methyl-3-oxo-N-(3-phenylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide (). This may improve membrane permeability but reduce solubility .

- Functional Group Positioning: Carboxamide at position 6 (main compound) vs. acetamide at position 7 (’s derivatives): Positional isomerism could significantly alter binding to targets like ROR-gamma due to spatial rearrangement of hydrogen-bond donors/acceptors . Ester-linked analogs (e.g., 2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate, ) replace the carboxamide with an ester, reducing hydrogen-bonding capacity but increasing hydrolytic lability .

Data Table: Key Comparisons

Research Findings and Implications

- Therapeutic Potential: Structural parallels to ROR-gamma modulators () suggest the main compound could be explored in autoimmune diseases. Its diphenylpropyl group may improve target affinity over simpler analogs like 40005 .

- Stability vs. Bioavailability : The carboxamide group likely offers greater metabolic stability than ester-linked analogs (), though solubility may be a limitation .

- Contradictions: While benzothiazines () and quinolines () share heterocyclic features, their divergent pharmacological profiles underscore the importance of core structure in drug design .

Biological Activity

N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C24H22N2O

- Molecular Weight : 386.4 g/mol

The structure consists of a benzoxazine ring fused with a carboxamide group and a diphenylpropyl moiety, which contributes to its biological activity.

1. Antioxidant Properties

Research indicates that derivatives of benzoxazines exhibit significant antioxidant activity. A study demonstrated that certain analogs showed higher potency than standard antioxidants like BHT in DPPH radical scavenging assays and FRAP assays, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Investigations into related compounds suggest that modifications in the benzoxazine structure can enhance anti-proliferative effects against various cancer cell lines. For instance, certain benzomorpholinone derivatives have shown promising results against hematologic malignancies .

Table 1: Summary of Biological Activities

The synthesis of N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine involves modern synthetic strategies such as microwave-assisted reactions and transition metal catalysis. These methods allow for efficient production under mild conditions .

The proposed mechanism for its biological activity includes the interaction with cellular pathways involved in oxidative stress and inflammation. The compound may modulate key proteins associated with cancer progression and microbial resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide in laboratory settings?

- Methodology : The synthesis of benzoxazine derivatives typically involves coupling reactions between amine and carboxylic acid precursors. For example, analogous compounds (e.g., 1,4-benzoxazine derivatives) are synthesized using polar aprotic solvents like DMF or THF, with bases such as LiH or Na₂CO₃ to deprotonate intermediates and control pH . Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent oxidation. Microwave-assisted synthesis under solvent-free conditions has also been reported for similar benzoxazines, reducing reaction times from hours to minutes .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Structural validation requires a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm proton environments and carbon frameworks, particularly focusing on the benzoxazine ring and diphenylpropyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if suitable crystals are obtained.

- These methods are standard for analogous heterocyclic compounds .

Advanced Research Questions

Q. What advanced methodologies exist for optimizing the yield of this benzoxazine derivative?

- Methodology :

- Microwave Synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics. For example, solvent-free microwave conditions achieved >85% yield for 3,4-dihydro-2H-1,3-benzoxazines in 10–15 minutes .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts may improve coupling efficiency.

- Solvent Optimization : Binary solvent systems (e.g., DMF:H₂O) can enhance solubility of intermediates.

- Data Table :

| Method | Yield (%) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional heating | 65–75 | 8–12 | 90–95 | |

| Microwave-assisted | 85–92 | 0.25–0.5 | 95–98 |

Q. How do structural modifications at the 3,3-diphenylpropyl moiety influence the compound's biological activity?

- Methodology : Structure-activity relationship (SAR) studies involve:

- Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., -F, -Cl) on the phenyl rings to modulate lipophilicity and target binding.

- Chain Length Adjustment : Shortening or extending the propyl linker to alter conformational flexibility.

- Biological Assays : Testing modified analogs in antimicrobial or enzyme inhibition assays. For instance, 1,4-dihydropyridine derivatives with substituted phenyl groups showed enhanced antibacterial activity against Gram-positive strains .

- Key Finding : Bulkier substituents (e.g., diphenylpropyl) often improve membrane permeability but may reduce solubility, requiring formulation adjustments .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism using LC-MS/MS. Poor oral bioavailability in vivo may explain discrepancies with in vitro potency .

- Metabolite Identification : Phase I/II metabolites (e.g., glucuronidated or oxidized forms) might exhibit reduced activity.

- Dose Optimization : Adjust dosing regimens based on half-life (t½) and maximum tolerated dose (MTD).

- Case Study : Fluoroquinolone analogs showed reduced in vivo efficacy due to rapid hepatic clearance, resolved by modifying the N-1 cyclopropyl group to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.